molecular formula C13H13N3O6S2 B4737407 2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID

2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID

Cat. No.: B4737407
M. Wt: 371.4 g/mol
InChI Key: YKXOBTKBCDQZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The thiazole ring and other functional groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites on the receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other thiazole-containing compounds .

Properties

IUPAC Name

2-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S2/c17-11(7-22-8-12(18)19)15-9-1-3-10(4-2-9)24(20,21)16-13-14-5-6-23-13/h1-6H,7-8H2,(H,14,16)(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXOBTKBCDQZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCC(=O)O)S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID
Reactant of Route 2
Reactant of Route 2
2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID
Reactant of Route 4
Reactant of Route 4
2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID
Reactant of Route 5
Reactant of Route 5
2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-(2-OXO-2-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}ETHOXY)ACETIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.